molecular formula C16H23NO5 B8161808 3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid

3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid

Cat. No.: B8161808
M. Wt: 309.36 g/mol
InChI Key: FWINYTSDBAVRRO-UHFFFAOYSA-N
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Description

3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method involves the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine functionality.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or palladium on carbon for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .

Scientific Research Applications

3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
  • (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
  • (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid
  • 3-Amino-(tert-butoxycarbonyl)-L-alanine

Uniqueness

3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid is unique due to its specific structure, which includes an ethoxy-phenyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-11-21-13-7-4-12(5-8-13)6-9-14(18)19/h4-5,7-8H,6,9-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWINYTSDBAVRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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